N-(3,4-dimethoxybenzyl)-4-ethylbenzamide
Description
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-ethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-13-5-8-15(9-6-13)18(20)19-12-14-7-10-16(21-2)17(11-14)22-3/h5-11H,4,12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYSGGYDCDOODM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-4-ethylbenzamide typically involves the reaction of 3,4-dimethoxybenzylamine with 4-ethylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-4-ethylbenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or organic solvents.
Major Products
Oxidation: Carbonyl compounds.
Reduction: Amines or alcohols.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-4-ethylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-4-ethylbenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(3,4-dimethoxybenzyl)-4-ethylbenzamide with structurally related benzamide derivatives, highlighting key differences in substituents, biological activities, and physicochemical properties:
| Compound Name | Key Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| This compound | 3,4-dimethoxybenzyl group; 4-ethylbenzamide core | Not explicitly reported (inferred: potential modulation of protein targets via amide and methoxy groups) | Enhanced solubility due to methoxy groups; ethyl group may improve membrane permeability . |
| 4-Methoxy-N,3,5-trimethylbenzamide | Methoxy and multiple methyl groups on benzamide | Enhanced bioactivity vs. simpler analogs (e.g., antimicrobial) | Methyl groups increase lipophilicity; methoxy improves solubility . |
| N-(3,4-dichlorophenyl)-4-ethoxybenzamide | Dichlorophenyl and ethoxy groups | Research applications (exact activity unspecified) | Chlorine atoms enhance electrophilicity; ethoxy group modifies metabolic stability . |
| N-(4-methoxybenzyl)benzamide | Single methoxybenzyl group | Antimicrobial activity | Simpler structure with moderate solubility; limited steric hindrance . |
| N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide | Dual methoxybenzyl groups; dioxidotetrahydrothiophene unit | Anti-inflammatory and anticancer potential | Complex structure with dual solubility-enhancing groups; broad target interaction . |
Key Findings from Comparative Studies:
Substituent Impact on Bioactivity: Methoxy groups (e.g., in 3,4-dimethoxybenzyl derivatives) correlate with improved solubility and receptor binding compared to non-polar substituents like methyl or ethyl .
Structural Complexity and Target Specificity: Compounds with fused heterocycles (e.g., chromene or oxazepine cores) exhibit broader biological activities (e.g., anticancer, immunomodulatory) but may face synthetic challenges . Simpler benzamides (e.g., N-(4-methoxybenzyl)benzamide) show narrower but more potent target-specific effects .
Electrophilic vs. Nucleophilic Reactivity: Chlorinated analogs (e.g., N-(3,4-dichlorophenyl)-4-ethoxybenzamide) demonstrate higher electrophilicity, favoring covalent interactions with biological targets . Methoxy-rich compounds (e.g., 3,4-dimethoxybenzyl derivatives) are more nucleophilic, enabling non-covalent interactions like hydrogen bonding .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3,4-dimethoxybenzyl)-4-ethylbenzamide, and what key reagents are involved?
- Methodological Answer : The compound is typically synthesized via amide bond formation between 4-ethylbenzoic acid derivatives and 3,4-dimethoxybenzylamine. Common methods include:
- Coupling Reagents : Use of dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid .
- Benzyl Chloride Intermediate : Reaction of 3,4-dimethoxybenzyl chloride with pre-activated 4-ethylbenzamide precursors under basic conditions (e.g., potassium carbonate in DMF) .
- Purification : Column chromatography (hexane/ethyl acetate gradients) is employed to isolate the final product .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity.
- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95%) and detecting byproducts .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (C₁₈H₂₁NO₃; theoretical MW: 299.37 g/mol).
- X-ray Crystallography : Resolve crystal structure for absolute configuration validation (e.g., analogous compounds in ).
Q. How is the compound screened for preliminary biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates .
- Antimicrobial Screening : Broth microdilution assays (MIC values) against bacterial/fungal strains .
- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Methodological Answer :
-
Catalyst Screening : Test alternatives to DCC (e.g., EDC/HOBt) to reduce side reactions .
-
Solvent Systems : Compare polar aprotic solvents (DMF vs. DMSO) for reaction efficiency .
-
Temperature Gradients : Perform reactions under microwave irradiation to reduce time .
-
Scale-Up Considerations : Implement safety protocols (e.g., inert atmosphere, controlled addition rates) for >10 mmol syntheses .
- Example Optimization Table :
| Condition | Yield (Standard) | Yield (Optimized) |
|---|---|---|
| DCC/DMAP in DMF | 65% | 82%* |
| Microwave (100°C) | - | 89% |
| *Using EDC/HOBt instead of DCC. |
Q. How to resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Orthogonal Assays : Validate results using independent methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Compound Stability : Assess degradation in assay buffers via LC-MS to rule out false negatives .
- Structural Analogs : Compare activity of this compound with derivatives (e.g., nitro/cyano substitutions) to identify SAR trends .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) with PDB structures .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability in explicit solvent (GROMACS) over 100 ns .
- QSAR Modeling : Train models on benzamide derivatives to predict ADMET properties .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields across studies?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify unreacted intermediates or hydrolysis products .
- Parameter Replication : Systematically vary temperature, solvent, and catalyst ratios to isolate critical factors .
- Cross-Validation : Compare results with independent labs using identical starting materials .
Interdisciplinary Applications
Q. What non-biological applications exist for this compound in material science?
- Methodological Answer :
- Optoelectronic Materials : Incorporate into polymers for OLEDs; measure HOMO/LUMO gaps via cyclic voltammetry .
- Coordination Chemistry : Test as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
